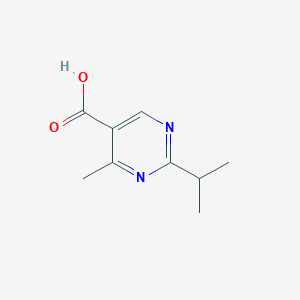

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)–H and vinylic C (sp2)–H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3, (H,12,13) .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyrimidine Derivatives : Research on the synthesis of various pyrimidine derivatives, including 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid analogs, has been conducted. These compounds are evaluated for their inhibitory effects on enzymes like dihydrofolic reductase, which is crucial in the field of medicinal chemistry (Baker & Jordaan, 1965).

NMR Spectra Studies : Studies on the proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, including their hydration properties, have been conducted. These studies are important for understanding the chemical behavior and properties of these compounds (Kress, 1994).

Biginelli Compounds Reactions : Research on the reactions of Biginelli-compound derivatives, including 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, has been explored. These studies contribute to the field of organic synthesis and pharmacology (Kappe & Roschger, 1989).

Applications in Crystal Engineering and Pharmacology

Coordination Complexes in Crystal Engineering : Research on the preparation of coordination complexes using carboxylic acid pyrimidine derivatives, including 4- and 5-carboxylic acid pyrimidine, has been performed. These complexes are significant for inorganic crystal engineering and materials science (Aakeröy et al., 2006).

Mass Spectrometric Studies : Mass spectrometry has been used to study the main fragmentation routes of some 4-pyrimidine carboxylic acids, including 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid. Understanding these fragmentation routes is crucial in analytical chemistry and pharmacology (Jovanović et al., 2002).

Quantum Chemical Calculations and Molecular Docking : Quantum chemical calculations, including ab initio and DFT, have been performed on pyrimidine derivatives for structural analysis and molecular docking studies. These studies are important for drug design and development (Gandhi et al., 2016).

Synthesis of Novel Pyrazoles and their Medicinal Properties : Research on the synthesis of novel pyrazoles from pyrimidine derivatives and their evaluation for potential medicinal applications like anti-inflammatory and anti-cancer properties has been conducted (Thangarasu et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVUJVMQWKNZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624524 |

Source

|

| Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid | |

CAS RN |

954233-00-2 |

Source

|

| Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)